molecular formula C5H7F3O3 B13358151 2-Methyl-2-(trifluoromethoxy)propanoic Acid

2-Methyl-2-(trifluoromethoxy)propanoic Acid

Cat. No.: B13358151
M. Wt: 172.10 g/mol
InChI Key: VOQAWZOYKORLGT-UHFFFAOYSA-N
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Description

2-Methyl-2-(trifluoromethoxy)propanoic Acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethoxy)propanoic Acid typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 2-methylpropanoic acid with trifluoromethoxy reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethoxy)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-2-(trifluoromethoxy)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethoxy)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(trifluoromethyl)propanoic Acid
  • 2-Methyl-2-(difluoromethoxy)propanoic Acid
  • 2-Methyl-2-(trifluoromethoxy)butanoic Acid

Uniqueness

2-Methyl-2-(trifluoromethoxy)propanoic Acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

2-methyl-2-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C5H7F3O3/c1-4(2,3(9)10)11-5(6,7)8/h1-2H3,(H,9,10)

InChI Key

VOQAWZOYKORLGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC(F)(F)F

Origin of Product

United States

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